![molecular formula C8H15NO B14884465 5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
5-Methyl-2-oxa-6-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-oxa-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes both an oxetane and an azaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-6-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-oxa-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® and formic acid are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxides, while substitution reactions can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
5-Methyl-2-oxa-6-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 5-Methyl-2-oxa-6-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with molecular targets such as enzymes. For instance, its binding to the active site of NQO1 involves hydrogen bonding and hydrophobic interactions, which facilitate the reduction of substrates . The spirocyclic structure provides metabolic robustness, enhancing its stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.5]nonane: Similar in structure but lacks the methyl group at the 5-position.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different ring size.
2-Oxa-5-azaspiro[3.5]nonane: Differing in the position of the nitrogen atom within the ring system.
Uniqueness
5-Methyl-2-oxa-6-azaspiro[35]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and binding properties
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
5-methyl-2-oxa-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-8(5-10-6-8)3-2-4-9-7/h7,9H,2-6H2,1H3 |
Clé InChI |
VRBXIEKGFURPLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCCN1)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
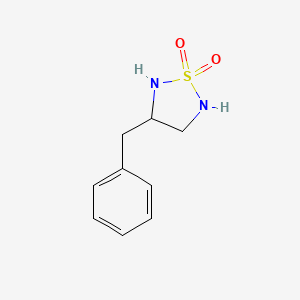
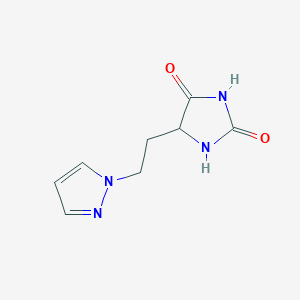
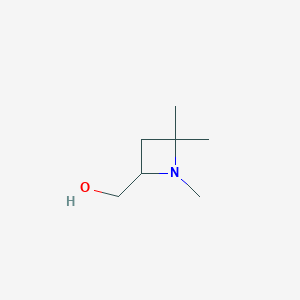
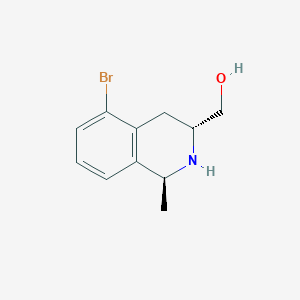
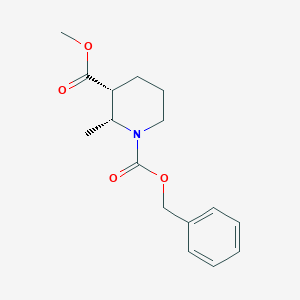
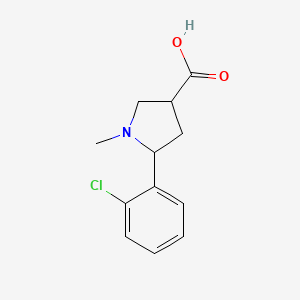
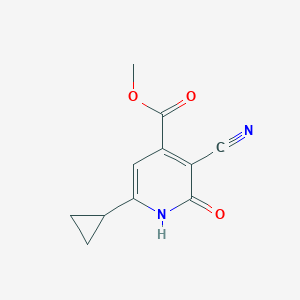
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
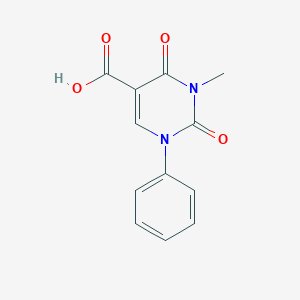
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
